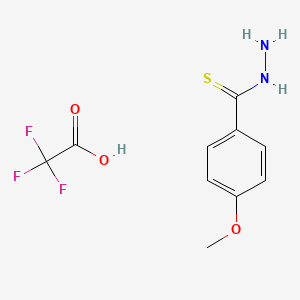

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

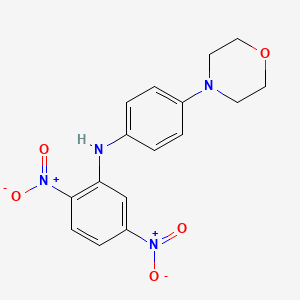

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.26 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate consists of a benzothiohydrazide core with a methoxy group at the 4-position and a trifluoroacetate group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Research has demonstrated the utility of derivatives related to "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate" in chemical synthesis. For example, studies have shown that mercuration of 4-methoxybenzoic acid in trifluoroacetic acid can lead to the formation of diverse mercurated products under specific conditions, highlighting the compound's role in facilitating complex chemical transformations (Deacon & O'donoghue, 1980). Similarly, the synthesis of novel heterocyclic compounds derived from related starting materials has been investigated for their potential biological activities, showcasing the compound's versatility in synthetic chemistry applications (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

The antimicrobial properties of derivatives have also been a focus of research. Kumar et al. (2013) synthesized new 1,3,4-oxadiazole derivatives containing a moiety similar to "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate" and evaluated their antibacterial and antifungal activities. This study revealed significant activity against tested strains, indicating the potential of such compounds in developing new antimicrobial agents (Kumar, Mohana, Mallesha, & Harish, 2013).

Enzymatic Inhibition and Biological Studies

Further research has explored the enzymatic inhibition properties of compounds derived from "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate". A study by Arfan et al. (2018) synthesized a series of S-alkylated derivatives to investigate their cholinesterase inhibitory potential. The results demonstrated significant inhibitory activity against specific enzymes, suggesting applications in treating diseases associated with cholinesterase activity (Arfan et al., 2018).

Anticancer Activity

Moreover, derivatives of "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate" have been evaluated for their anticancer activities. Alam (2022) synthesized novel eugenol derivatives and tested their efficacy against breast cancer cells, demonstrating potent cytotoxicity comparable to standard treatments. This highlights the compound's potential in developing new anticancer therapeutics (Alam, 2022).

Zukünftige Richtungen

As a research chemical, the future directions for 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate will likely depend on the results of ongoing and future studies. It may find potential applications in the synthesis of new pharmaceuticals or agrochemicals, given the known utility of trifluoroacetate derivatives in these areas .

Eigenschaften

IUPAC Name |

4-methoxybenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS.C2HF3O2/c1-11-7-4-2-6(3-5-7)8(12)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,12);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDGQEHCOSJZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)

![5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2987271.png)